
(2R)-2-(difluoromethyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-(difluoromethyl)pyrrolidine is a chiral compound characterized by the presence of a difluoromethyl group attached to the second carbon of a pyrrolidine ring. This compound is of significant interest in various fields, including pharmaceuticals and agrochemicals, due to its unique chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as difluoromethyl iodide under specific reaction conditions, including the presence of radical initiators and appropriate solvents.
Industrial Production Methods
Industrial production of (2R)-2-(difluoromethyl)pyrrolidine may involve large-scale synthesis techniques, such as continuous flow chemistry, to ensure efficient and scalable production. The use of commercially available reagents and catalysts can facilitate the synthesis process, making it practical for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-(difluoromethyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoromethylated pyrrolidines.
Reduction: Reduction reactions can lead to the formation of partially or fully saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrrolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include difluoromethylated pyrrolidines, pyrrolinium salts, and various substituted pyrrolidines, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
(2R)-2-(difluoromethyl)pyrrolidine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor ligand.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (2R)-2-(difluoromethyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, the compound can act as an inhibitor of cytochrome P450 enzymes, leading to the modulation of metabolic pathways. The molecular targets and pathways involved in its action are studied using various techniques, including molecular dynamics simulations and quantum mechanical calculations .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (2R)-2-(difluoromethyl)pyrrolidine include:
- Pyrrolidine
- Difluoromethylated pyridines
- Difluoromethylated pyrroles
Uniqueness
What sets this compound apart from these similar compounds is its specific chiral configuration and the presence of the difluoromethyl group at the second carbon position. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C5H9F2N |
|---|---|
Peso molecular |
121.13 g/mol |
Nombre IUPAC |
(2R)-2-(difluoromethyl)pyrrolidine |
InChI |
InChI=1S/C5H9F2N/c6-5(7)4-2-1-3-8-4/h4-5,8H,1-3H2/t4-/m1/s1 |
Clave InChI |
BRJUDDAYKBMPMV-SCSAIBSYSA-N |
SMILES isomérico |
C1C[C@@H](NC1)C(F)F |
SMILES canónico |
C1CC(NC1)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


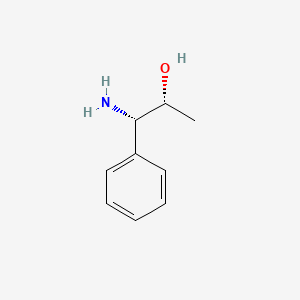

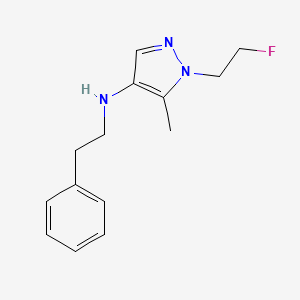


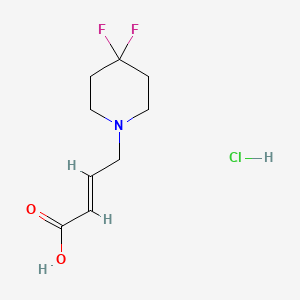
![tert-Butyl 2-methyl-3-oxo-1,2,3,4,5,7-hexahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate](/img/structure/B11755448.png)

![4-Azaspiro[2.3]hexane hydrochloride](/img/structure/B11755466.png)
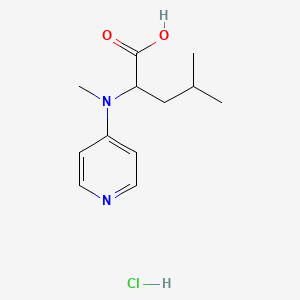
![[(2-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11755477.png)
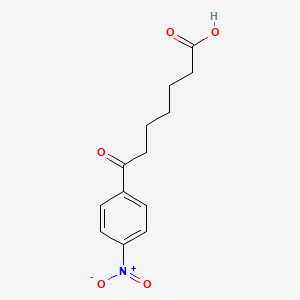
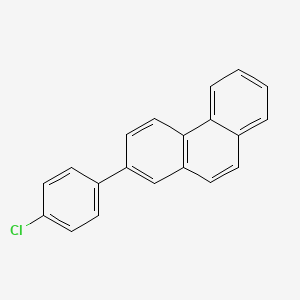
![Methyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate hydrochloride](/img/structure/B11755494.png)
